2-(Cyclopropylmethoxy)-3,3,3-trifluoropropan-1-amine

Description

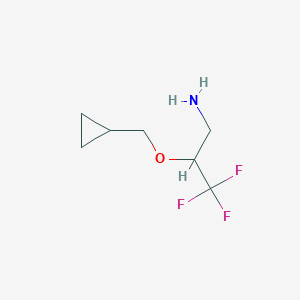

2-(Cyclopropylmethoxy)-3,3,3-trifluoropropan-1-amine is a fluorinated amine derivative characterized by a cyclopropylmethoxy ether group at position 2 and a trifluoromethyl group at position 3 of the propane backbone. This compound is of interest in medicinal chemistry due to its structural features, which may enhance metabolic stability, lipophilicity, and target selectivity .

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-3,3,3-trifluoropropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6(3-11)12-4-5-1-2-5/h5-6H,1-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTBAOIHILVGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC(CN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-3,3,3-trifluoropropan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a suitable amine is reacted with a trifluoromethylated intermediate under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.

Substitution: Common reagents include alkyl halides and nucleophiles, often used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Antipsychotic Research

Research indicates that compounds similar to 2-(Cyclopropylmethoxy)-3,3,3-trifluoropropan-1-amine are being investigated for their potential as antipsychotic agents. In a study focusing on novel antipsychotic drugs, the compound was evaluated for its efficacy in modulating neurotransmitter systems associated with psychotic disorders such as schizophrenia. The findings suggest that the compound may have a favorable profile compared to existing treatments, indicating a need for further clinical trials to establish its therapeutic potential .

Neurotransmitter Modulation

The compound's ability to interact with various neurotransmitter receptors positions it as a candidate for research into treatments for neurological disorders. Its structural features may allow it to selectively target specific receptors involved in mood regulation and cognitive function. Ongoing studies are exploring its effects on glutamate receptors, which play a critical role in synaptic plasticity and memory formation.

Synthesis and Characterization

The synthesis of this compound involves several steps that require careful control of reaction conditions to ensure high yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the quality of the synthesized compound.

In Vitro Studies

In vitro studies using cell lines have demonstrated the compound's potential neuroprotective effects. These studies typically measure cell viability and apoptosis rates in response to various concentrations of the compound. Preliminary results indicate that it may enhance cell survival under stress conditions, suggesting possible applications in neurodegenerative disease therapies.

Case Study 1: Efficacy in Animal Models

A recent study evaluated the efficacy of this compound in animal models of anxiety and depression. The results showed significant reductions in anxiety-like behaviors compared to control groups treated with placebo. Behavioral tests such as the elevated plus maze and forced swim test were utilized to assess outcomes .

Case Study 2: Safety Profile Assessment

Another important aspect of research involves assessing the safety profile of the compound. Toxicological evaluations conducted on various animal models have indicated that this compound exhibits a favorable safety margin at therapeutic doses. Long-term studies are ongoing to monitor any potential adverse effects associated with chronic administration.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key Observations:

- Trifluoromethyl Group : Present in the target compound and analogs (e.g., entries 1–3), this group enhances lipophilicity and metabolic resistance, critical for blood-brain barrier penetration in CNS-targeting drugs .

- Cyclopropyl vs. Aryl Substituents: The cyclopropylmethoxy group in the target compound (vs.

- Amine Position : The primary amine in the target compound is at position 1, whereas 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine has a secondary amine at position 2, altering reactivity and hydrogen-bonding capacity .

Target Compound

- Synthetic Challenges: Limited synthesis details are available, but fluorinated amines often require specialized reagents (e.g., DIBAL for reductions or TBAF for fluorinations) .

Analog: 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride

- Activity : Aryl chlorides are common in bioactive molecules (e.g., antipsychotics), and the trifluoromethyl group may enhance binding to hydrophobic enzyme pockets .

- Synthesis : Likely involves Buchwald-Hartwig amination or SNAr reactions, given the aryl chloride substituent .

Analog: 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine

- Unique Feature: The cyclopropyl group directly attached to the propane backbone may confer rigidity, improving selectivity for enzymes like monoamine oxidases .

Key Insight:

- While the target compound lacks direct activity data, its cyclopropylmethoxy group is shared with roflumilast , a potent PDE4 inhibitor. This suggests that the target compound’s ether linkage and fluorinated groups could similarly enhance enzyme selectivity and oral bioavailability .

Biological Activity

2-(Cyclopropylmethoxy)-3,3,3-trifluoropropan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : CHFN

- Molecular Weight : 179.16 g/mol

- Structure : The compound features a trifluoromethyl group and a cyclopropylmethoxy moiety, which contribute to its unique properties.

The biological activity of this compound has been investigated primarily in relation to its interaction with various biological targets:

- Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit specific kinases involved in cell signaling pathways. For instance, it has been shown to affect TBK1/IKKε activity in cellular assays .

- Antimicrobial Activity : The trifluoropropanamine structure is associated with antimicrobial properties. Research suggests that compounds with similar structures exhibit activity against various bacterial strains .

- Neuroprotective Effects : There are indications that this compound may offer neuroprotective benefits, potentially through modulation of inflammatory pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Kinase Inhibition | Inhibits TBK1/IKKε activity | |

| Antimicrobial | Effective against certain bacterial strains | |

| Neuroprotective | Modulates inflammatory responses |

Case Studies

- Case Study on Kinase Inhibition :

- Antimicrobial Efficacy :

Pharmacological Implications

Research into the pharmacological implications of this compound suggests potential applications in treating diseases characterized by excessive inflammation or infection. Its ability to inhibit key kinases involved in inflammatory pathways could make it a candidate for further development in anti-inflammatory therapies.

Future Directions

Further studies are warranted to:

- Elucidate the precise mechanisms underlying its biological activities.

- Explore its efficacy and safety profiles in vivo.

- Investigate potential synergistic effects with other therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.